molecular formula C8H7N3O3 B1503334 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine CAS No. 1190314-09-0

4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1503334
CAS No.: 1190314-09-0
M. Wt: 193.16 g/mol
InChI Key: SVQUXVKKVATWKK-UHFFFAOYSA-N
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Description

4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine (CAS: 932702-23-3) is a nitrogen-containing heterocyclic compound characterized by a pyrrolo[3,2-c]pyridine core substituted with methoxy (-OCH₃) and nitro (-NO₂) groups at positions 4 and 3, respectively. This scaffold is of interest due to its structural similarity to bioactive pyrrolopyridine derivatives, which are often explored for medicinal chemistry applications, including kinase inhibition and antiproliferative activity . The compound has been listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-7-5(2-3-9-8)10-4-6(7)11(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUXVKKVATWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=C1C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263058
Record name 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-09-0
Record name 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Synthetic Route

A representative synthetic route adapted from recent literature for related pyrrolo[3,2-c]pyridine derivatives involves the following steps:

Step Reaction Type Reagents and Conditions Product/Intermediate Notes
1 Oxidation of 2-bromo-5-methylpyridine m-Chloroperbenzoic acid in suitable solvent 2-bromo-5-methylpyridine-1-oxide Introduces N-oxide functionality
2 Nitration Fuming nitric acid in sulfuric acid 2-bromo-5-methyl-4-nitropyridine 1-oxide Selective nitration at 4-position
3 Formylation Reaction with N,N-dimethylformamide dimethyl acetal in DMF Key intermediate with formyl group Prepares for ring closure
4 Cyclization Iron powder and acetic acid 6-bromo-1H-pyrrolo[3,2-c]pyridine Formation of fused pyrrole ring
5 Functionalization (e.g., Suzuki coupling) Boronic acids, K2CO3, Pd(PPh3)4, 1,4-dioxane, microwave heating Substituted pyrrolo[3,2-c]pyridine derivatives Allows introduction of various aryl groups

This sequence can be adapted to introduce a methoxy group at the 4-position by selecting appropriate starting materials or by subsequent methylation of hydroxy precursors.

Specific Preparation of 4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine

While direct literature on this exact compound is limited, the preparation can be inferred from the nitration and methoxylation steps in the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives:

  • Nitration is achieved by treatment of the pyridine N-oxide intermediate with fuming nitric acid in sulfuric acid, which introduces the nitro group regioselectively at the 3-position of the fused ring system.
  • Methoxylation at the 4-position can be introduced either by starting from a 4-hydroxy derivative and methylating it with methyl iodide or dimethyl sulfate under basic conditions or by using a methoxy-substituted starting pyridine ring.

Example Synthetic Procedure (Generalized)

  • Synthesis of 2-bromo-5-methylpyridine-1-oxide : Oxidize commercially available 2-bromo-5-methylpyridine with m-chloroperbenzoic acid.
  • Nitration : Treat the N-oxide with fuming nitric acid and sulfuric acid to afford 2-bromo-5-methyl-4-nitropyridine-1-oxide.
  • Formylation : React with N,N-dimethylformamide dimethyl acetal in DMF to introduce a formyl group, preparing for cyclization.
  • Cyclization to pyrrolo[3,2-c]pyridine : Reduce and cyclize using iron powder and acetic acid to form 6-bromo-1H-pyrrolo[3,2-c]pyridine.
  • Methoxylation : Introduce the methoxy group at the 4-position either by methylation of a hydroxy intermediate or by using methoxy-substituted precursors.
  • Purification : Use silica gel chromatography or recrystallization to purify the final product.

Research Findings and Analytical Data

  • The nitration step is critical and must be carefully controlled to avoid over-nitration or decomposition.
  • The use of pyridine N-oxide intermediates facilitates regioselective nitration.
  • Microwave-assisted Suzuki coupling reactions have been employed to efficiently functionalize the pyrrolo[3,2-c]pyridine core with various substituents, demonstrating the versatility of the synthetic approach.
  • Characterization of intermediates and final products typically involves ^1H NMR, HRMS, and chromatography to confirm structure and purity.

Summary Table of Key Intermediates and Conditions

Intermediate/Compound Reagents/Conditions Yield (%) Notes
2-bromo-5-methylpyridine-1-oxide m-Chloroperbenzoic acid High Oxidation step
2-bromo-5-methyl-4-nitropyridine-1-oxide Fuming HNO3 / H2SO4 Moderate Regioselective nitration
Formylated intermediate N,N-Dimethylformamide dimethyl acetal, DMF Moderate Prepares for ring closure
6-bromo-1H-pyrrolo[3,2-c]pyridine Fe powder, AcOH Moderate Cyclization to fused ring
4-methoxy substituted pyrrolo[3,2-c]pyridine Methylation reagents (e.g., MeI, base) Variable Introduction of methoxy group

Chemical Reactions Analysis

Reduction Reactions

The nitro group at position 3 undergoes selective reduction under catalytic hydrogenation conditions. Key parameters include:

Reagent SystemConditionsProductYieldSource
H₂ (50 psi), 10% Pd/C, ethanol20°C, 6 hours3-Amino-4-methoxy derivative99–100%
H₂ (40 psi), 10% Pd/C, methanol5 hours3-Amino intermediate99%

This reaction preserves the methoxy group while generating a nucleophilic amine suitable for further functionalization . Computational studies suggest the methoxy group’s electron-donating effects stabilize transition states during nitro reduction .

Electrophilic Aromatic Substitution

The pyrrolopyridine core participates in electrophilic substitutions, with regioselectivity governed by substituent effects:

Nitration

  • Further nitration occurs at position 5 due to the deactivating nitro group at position 3 and activating methoxy group at position 4 .

  • Requires concentrated HNO₃ at 0–5°C to prevent over-nitration .

Halogenation

  • Bromination (Br₂/FeBr₃) favors position 2 of the pyridine ring.

  • Fluorination requires specialized agents like Selectfluor® under anhydrous conditions.

Cross-Coupling Reactions

The nitro group enables palladium-catalyzed coupling reactions after reduction to an amine:

Suzuki-Miyaura Coupling

SubstrateConditionsProductYieldSource
3-Amino-4-methoxy derivativePd(PPh₃)₄, arylboronic acid, 125°C (MW)6-Aryl-substituted pyrrolopyridine46–80%

Microwave-assisted methods reduce reaction times to 26 minutes compared to conventional heating .

Buchwald-Hartwig Amination

  • Achieves C–N bond formation at position 6 using Cu(OAc)₂/pyridine systems .

  • Requires 1,4-dioxane solvent and elevated temperatures (85°C) .

Biological Activity Modulation

Derivatives show pharmacological potential through:

  • Kinase inhibition : The 3-nitro group participates in hydrogen bonding with FGFR1’s ATP-binding pocket (K<sub>d</sub> = 7–25 nM) .

  • Apoptosis induction : Reduced 3-amino derivatives upregulate caspase-3 activity in 4T1 cancer cells .

Stability and Reactivity Considerations

  • Thermal stability : Decomposes above 200°C; DSC analysis shows exothermic peaks at 210°C .

  • Solvent effects : Reactions proceed optimally in polar aprotic solvents (DMF, acetonitrile).

  • pH sensitivity : Methoxy group demethylation occurs under strong acidic conditions (HCl/H₂SO₄) .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules and functional materials. Recent advances in microwave-assisted and catalytic methods have significantly improved synthetic efficiency .

Scientific Research Applications

Medicinal Chemistry

4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine has been investigated for its potential as a kinase inhibitor , particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound has shown promising results in inhibiting FGFR activity, making it a candidate for cancer therapeutics.

Biological Research

The compound is utilized in studies investigating cellular pathways and mechanisms due to its ability to modulate specific protein functions. It serves as a tool compound for probing biological systems, enhancing understanding of disease processes.

Chemical Biology

In chemical biology, this compound is employed to study interactions between small molecules and biological macromolecules, aiding in the identification of new therapeutic targets.

Kinase Inhibition

Research indicates that this compound exhibits potent inhibition against various FGFR isoforms:

FGFR Isoform IC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

These values highlight the compound's selectivity and potency against specific FGFR targets.

Anticancer Activity

Studies have demonstrated significant antiproliferative effects on cancer cell lines. For instance, treatment with this compound led to decreased viability and induced apoptosis in breast cancer cell lines (e.g., 4T1 cells). It also inhibited migration and invasion by modulating matrix metalloproteinase activity.

Cytotoxicity

A series of derivatives based on this scaffold have been evaluated for cytotoxic activities against various cancer types, showing IC50 values ranging from low micromolar to submicromolar concentrations. This suggests potential for further development into therapeutic agents.

Case Studies

  • Study on FGFR Inhibition : A study reported that derivatives of this compound effectively inhibited FGFR activities with IC50 values ranging from 7 nM to 712 nM. The study also demonstrated significant reductions in invasion capabilities of breast cancer cells in vitro.
  • Cytotoxic Evaluation : Another research effort focused on evaluating several pyrrolo[3,2-c]pyridine derivatives for cytotoxicity against various cancer cell lines. Results indicated promising activity against human cancer cells, suggesting potential therapeutic applications.

Mechanism of Action

The mechanism by which 4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may affect enzymes, receptors, and signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo[3,2-c]pyridine Family

a. 8-Propoxypyridino[4',3'-5,4]pyrrolo[3,2-c]pyridine (Compound 26)

  • Structure : Features a propoxy group at position 8 and lacks the nitro group.
  • Synthesis : Synthesized with a 36% yield via nucleophilic substitution, achieving 95.8% purity (HPLC) .

b. 6-Aryl-1-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines

  • Structure : Contains a 3,4,5-trimethoxyphenyl group at position 1 and aryl groups at position 4.
  • Comparison : The additional methoxy groups enhance steric bulk and electron density, which may improve target binding compared to the simpler 4-methoxy-3-nitro derivative.
Analogues in the Pyrrolo[2,3-b]pyridine Family

a. 3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine

  • Structure : Nitro group at position 3 and phenyl at position 3.
  • Synthesis: Prepared via Suzuki-Miyaura coupling (96% yield) and reduced to 3-amino derivatives for further functionalization .
  • Bioactivity : Intermediate in synthesizing nicotinamide derivatives (e.g., compound 8a ), which exhibit moderate kinase inhibition .

b. 1-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

  • Structure: Methoxy group at position 4 (on the phenyl ring) and cyano (-CN) at position 3.
  • Applications : Used as a pharmaceutical intermediate, though specific bioactivity data are unavailable .
  • Comparison: The cyano group’s electron-withdrawing nature contrasts with the nitro group, affecting electronic properties and reactivity.

Key Observations :

  • Synthetic Accessibility : Pyrrolo[2,3-b]pyridines often achieve higher yields (e.g., 96% in Suzuki couplings) compared to [3,2-c] derivatives, possibly due to better regioselectivity .
  • Substituent Effects : Nitro groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., amide formation in ), while methoxy groups improve solubility and π-π stacking .

Biological Activity

4-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring fused to a pyridine ring, with a methoxy group at the 4-position and a nitro group at the 3-position. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including monoamine oxidase (MAO) and cholinesterase, which are critical in neurotransmitter metabolism and signaling pathways.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Antimicrobial Properties : Research indicates that derivatives of pyrrolo[3,2-c]pyridine possess significant antibacterial and antifungal activities.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds.

Activity Description Reference
Anticancer Exhibits cytotoxicity against ovarian and breast cancer cell lines.
Antimicrobial Demonstrated activity against Staphylococcus aureus and Candida albicans.
Enzyme Inhibition Potential inhibitor of MAO A and B, affecting neurotransmitter levels.
Analgesic Effects Investigated for potential use in pain management therapies.

Case Studies

  • Anticancer Research : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells with minimal toxicity to healthy cells, suggesting a selective action that warrants further investigation into its mechanism of action .
  • Antimicrobial Activity : In vitro studies demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MICs) below 0.15 µM for certain derivatives. These findings highlight the potential for developing new antimicrobial agents based on this scaffold .
  • Enzyme Inhibition Studies : Research into the enzyme inhibition properties revealed that certain derivatives exhibited IC50 values in the low micromolar range against MAO A, suggesting potential applications in treating neurodegenerative diseases where MAO activity is implicated .

Q & A

Q. Table 1. Synthetic Conditions for Nitro-Substituted Pyrrolopyridines

StepReagents/ConditionsYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h65–70
MethoxylationNaOMe, DMF, 80°C, 6 h85
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Q. Table 2. Computational vs. Experimental NMR Shifts

PositionDFT-Predicted δ (ppm)Experimental δ (ppm)
C-3 (NO₂)8.58.6
C-4 (OCH₃)3.93.8

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
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4-methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine

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